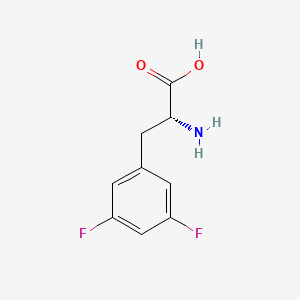

3,5-Difluoro-D-Phenylalanine

Description

BenchChem offers high-quality 3,5-Difluoro-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMPXZFCIHYIR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351998 | |

| Record name | 3,5-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-63-8 | |

| Record name | 3,5-Difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3,5-Difluoro-D-Phenylalanine

An In-depth Technical Guide to the Physicochemical Properties and Applications of 3,5-Difluoro-D-Phenylalanine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-Difluoro-D-phenylalanine, a synthetic amino acid of significant interest to researchers, scientists, and drug development professionals. By strategically replacing hydrogen atoms with fluorine on the phenyl ring of D-phenylalanine, this non-canonical amino acid gains unique electronic and steric properties. These modifications are leveraged to enhance the metabolic stability, modulate the biological activity, and fine-tune the conformational characteristics of peptides and peptidomimetics, making it a valuable tool in modern medicinal chemistry.

This document delves into the core physicochemical properties of 3,5-Difluoro-D-phenylalanine, its synthesis and purification, and its critical applications in drug discovery, supported by detailed experimental protocols and field-proven insights.

Core Physicochemical Profile

The introduction of two fluorine atoms onto the phenyl ring significantly alters the molecule's electronic landscape and lipophilicity compared to its parent amino acid, D-phenylalanine. Fluorine's high electronegativity creates a strong carbon-fluorine bond, which contributes to increased thermal and metabolic stability.[1] The difluoro substitution pattern also modulates the quadrupolar moment of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions, which are critical for molecular recognition and binding affinity.[2]

Key Physicochemical Parameters

The fundamental properties of 3,5-Difluoro-D-phenylalanine and its common derivatives are summarized below. It is important to note that while data for protected derivatives and the racemic mixture are available, some experimental values for the free D-enantiomer are not extensively published and are often estimated based on analogs.

| Property | Value | Source / Comment |

| Molecular Formula | C₉H₉F₂NO₂ | PubChem[3] |

| Molecular Weight | 201.17 g/mol | PubChem[3] |

| Melting Point | 269.5-273.5 °C (DL-racemate) | Literature Data[4] |

| logP (octanol/water) | -1.2 (Computed for L-enantiomer) | PubChem[3] |

| pKa (Carboxylic Acid) | ~1.8–2.2 (Estimated) | Based on Phenylalanine[4] |

| pKa (Amine) | ~9.1–9.2 (Estimated) | Based on Phenylalanine[4] |

| Solubility | Slightly soluble in water, methanol, DMSO | Qualitative data[4] |

| Appearance | White to off-white powder | Generic supplier data |

Note: The melting point is for the DL-racemate. The D-enantiomer is expected to have a similar, but distinct, melting point.

Synthesis and Purification

The most established method for synthesizing 3,5-Difluoro-DL-phenylalanine is the Erlenmeyer-Plöchl synthesis .[5] This pathway involves the condensation of 3,5-difluorobenzaldehyde with an N-acylglycine, typically hippuric acid or N-acetylglycine, to form an intermediate known as an azalactone. Subsequent hydrolysis of the azalactone ring yields the final racemic amino acid.

Synthetic Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

3,5-Difluoro-D-Phenylalanine solubility and stability characteristics

An In-depth Technical Guide to the Solubility and Stability of 3,5-Difluoro-D-Phenylalanine

Introduction

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, 3,5-Difluoro-D-phenylalanine, a synthetic derivative of phenylalanine, has garnered significant attention. The introduction of two fluorine atoms onto the phenyl ring is not a trivial modification; it imparts a unique constellation of physicochemical properties that researchers can leverage to overcome common developmental hurdles.[1]

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which confers exceptional metabolic stability to molecules containing it.[2][3] This increased resistance to enzymatic degradation is critical for improving the in vivo half-life of peptide-based therapeutics.[1][4] Furthermore, the unique electronic properties of fluorine can modulate intermolecular interactions, potentially enhancing binding affinity and receptor selectivity.[2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core solubility and stability characteristics of 3,5-Difluoro-D-phenylalanine, moving beyond a simple recitation of data to explain the underlying chemical principles and providing field-proven experimental protocols for characterization.

Core Physicochemical Properties

The foundational step in understanding the behavior of any compound is to characterize its fundamental physicochemical properties. The difluorination of the phenyl ring significantly alters the electronic and lipophilic nature of the parent amino acid.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | PubChem[5] |

| Molecular Weight | 201.17 g/mol | PubChem[5][6] |

| Melting Point | 269.5 - 273.5 °C | BenchChem[6] |

| Boiling Point | Decomposes before boiling (expected) | BenchChem[6] |

| logP (octanol/water) | -1.2 (Computed for L-enantiomer) | PubChem[5][6] |

| pKa (Carboxylic Acid) | ~1.8 - 2.2 (estimated) | BenchChem[6] |

| pKa (Amine) | ~9.1 - 9.2 (estimated) | BenchChem[6] |

Solubility Characteristics

Solubility is a critical parameter that influences formulation, bioavailability, and in vitro assay design. As an amino acid, the solubility of 3,5-Difluoro-D-phenylalanine is governed by its zwitterionic nature, the polarity of the solvent, and the pH of the medium.[7][8]

Qualitatively, it is described as being slightly soluble in water, methanol, and DMSO.[6] The presence of the polar amino and carboxyl groups allows for interaction with polar solvents, while the difluorophenyl ring introduces significant hydrophobic character.[8]

Influence of pH on Solubility

The solubility of amino acids is highly dependent on pH.[8] At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, typically resulting in minimum solubility. In acidic solutions (pH < pI), the carboxyl group is protonated and the amino group is protonated, resulting in a net positive charge. In alkaline solutions (pH > pI), the amino group is neutral and the carboxyl group is deprotonated, resulting in a net negative charge. These charged species are generally more soluble in aqueous media than the neutral zwitterion.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable, self-validating system for determining the thermodynamic equilibrium solubility of 3,5-Difluoro-D-phenylalanine in various solvent systems.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 3,5-Difluoro-D-phenylalanine to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, methanol). The key is to ensure a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Causality Insight: This extended agitation ensures that the dissolution and precipitation rates become equal, reflecting the true thermodynamic solubility limit, rather than a kinetically limited apparent solubility.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation upon storage or temperature change. A precise dilution factor is critical for accurate back-calculation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A standard calibration curve of known concentrations must be prepared in the same solvent to ensure accurate quantification.

-

Calculation: The equilibrium solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of a drug candidate is paramount, influencing its shelf-life, formulation, and in vivo behavior. The difluoro substitution pattern on the D-phenylalanine core provides significant, multi-faceted stability enhancements.

Inherent Chemical and Metabolic Stability

The defining feature contributing to the stability of 3,5-Difluoro-D-phenylalanine is the carbon-fluorine bond. With a bond dissociation energy of over 100 kcal/mol, the C-F bond is exceptionally strong and resistant to chemical and enzymatic cleavage.[2][3] This has two major consequences:

-

Resistance to Oxidation: The phenyl ring is a common site of metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack and subsequent oxidation.

-

Proteolytic Resistance: When incorporated into a peptide chain, the fluorinated phenyl ring can sterically hinder the approach of proteases, slowing the rate of peptide bond cleavage and enhancing the molecule's biological half-life.[4][10]

Influence of Environmental Factors

-

pH Stability: While the core amino acid structure is robust, extreme pH conditions can be a concern, particularly for formulated solutions or when the molecule is part of a larger peptide containing labile bonds (e.g., esters, amides). Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[11] Therefore, maintaining a pH near neutrality (e.g., pH 6-8) is generally recommended for optimal stability in aqueous solutions.[12]

-

Thermal Stability: The compound's high melting point suggests significant thermal stability in the solid state.[6] In solution, degradation rates are typically accelerated at higher temperatures. For long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C to -80°C) is advisable.[13]

-

Photostability: Aromatic amino acids can be susceptible to photodegradation upon exposure to UV light.[14] While the C-F bonds themselves are stable, the aromatic ring can still absorb UV energy, potentially leading to the formation of reactive species. It is best practice to protect solutions from direct light.

Potential Degradation Pathways

While the difluorinated ring is highly stable, the amino acid functional groups can still undergo biochemical transformations. The primary metabolic route for natural phenylalanine often begins with transamination to form phenylpyruvic acid.[15] A similar pathway could be initiated for 3,5-Difluoro-D-phenylalanine, although the D-configuration and fluorine substituents would likely make it a poor substrate for many enzymes. Subsequent degradation of the aromatic ring, which in natural systems proceeds via hydroxylation and ring-opening, would be significantly impeded by the fluorine atoms.[16]

Caption: Plausible (but hindered) initial metabolic step.

Experimental Protocol: pH-Dependent Stability Assessment

This protocol establishes a self-validating system to determine the degradation kinetics of 3,5-Difluoro-D-phenylalanine as a function of pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, and 9).

-

Sample Incubation: Dissolve a known concentration of 3,5-Difluoro-D-phenylalanine in each buffer and dispense into sealed vials. Incubate the vials at a controlled, often stressed, temperature (e.g., 40°C or 50°C) to accelerate degradation.

-

Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from each pH set. Immediately quench any potential reaction by freezing or diluting into a neutral mobile phase.

-

HPLC Analysis: Analyze the concentration of the remaining parent compound in each sample using a stability-indicating HPLC method.

-

Trustworthiness Insight: A "stability-indicating" method is one that can resolve the parent peak from all potential degradation products, ensuring that a decrease in the parent peak area is due to actual degradation and not co-elution with an impurity. This is validated by performing forced degradation studies (e.g., acid, base, peroxide, heat, light) and demonstrating peak purity.

-

-

Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line corresponds to the observed degradation rate constant (k). This allows for a quantitative comparison of stability across the pH range.

Conclusion

3,5-Difluoro-D-phenylalanine is a powerful building block for medicinal chemistry and protein engineering, primarily due to its exceptional stability. The strategic placement of two fluorine atoms on the phenyl ring confers significant resistance to metabolic oxidation and proteolytic degradation. While its aqueous solubility is limited, this can be modulated by adjusting the pH. Understanding these core solubility and stability characteristics is essential for its effective application. The experimental protocols provided in this guide offer a robust framework for researchers to quantify these critical parameters, enabling the rational design of more stable and effective next-generation therapeutics.

References

- Benchchem. A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-DL-phenylalanine.

- Benchchem. Application Notes and Protocols: Enhancing Protein Stability with 3,5-Difluoro-DL-phenylalanine.

- PubChem. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307.

- Benchchem.

- Benchchem.

- Chem-Impex. Fmoc-3,5-difluoro-D-phenylalanine.

- MedchemExpress.com. 3,5-Difluoro-DL-phenylalanine.

- Chem-Impex. Fmoc-3,5-difluoro-L-phenylalanine.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. The Evolving Landscape of Peptide Therapeutics: Unlocking Biological Activity with 4-Fluoro-Phenylalanine.

- Physical Chemistry Chemical Physics. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores.

- MDPI.

- PMC - PubMed Central.

- UBC Library Open Collections.

- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

- ResearchGate.

- MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.

- PubMed.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- Fluid Phase Equilibria.

- Solubility of Things. Phenylalanine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. sepax-tech.com.cn [sepax-tech.com.cn]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis and Purification of 3,5-Difluoro-D-Phenylalanine

Foreword: The Strategic Value of 3,5-Difluoro-D-Phenylalanine in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of molecular entities with enhanced potency, selectivity, and metabolic stability is relentless. Non-canonical amino acids have emerged as invaluable tools in this endeavor, and among them, 3,5-Difluoro-D-phenylalanine stands out as a building block of significant strategic importance.[1][2] The introduction of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique electronic properties and conformational constraints, which can profoundly influence the bioactivity and pharmacokinetic profile of peptides and small molecule therapeutics.[1][2] The D-configuration, in particular, often confers resistance to proteolytic degradation, a critical factor in extending the in vivo half-life of peptide-based drugs.[2]

This guide provides an in-depth exploration of the synthesis and purification of 3,5-Difluoro-D-phenylalanine, designed for researchers, medicinal chemists, and process development scientists. Moving beyond a mere recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to not only replicate but also adapt and troubleshoot these critical processes.

Part 1: Strategic Approaches to the Asymmetric Synthesis of 3,5-Difluoro-D-Phenylalanine

The synthesis of enantiomerically pure 3,5-Difluoro-D-phenylalanine presents a formidable challenge, necessitating precise control over stereochemistry. Several strategies can be employed, each with its own set of advantages and considerations. Here, we will explore two robust and conceptually distinct approaches: enzymatic synthesis and diastereoselective alkylation using a chiral auxiliary.

Enzymatic Synthesis: Harnessing Biocatalysis for Chiral Precision

Enzymatic methods offer an elegant and highly selective route to D-amino acids, often proceeding under mild conditions with exceptional enantiopurity.[3][4][5] Enzymes such as D-amino acid dehydrogenases and D-amino acid transaminases are particularly well-suited for the asymmetric synthesis of D-phenylalanine derivatives.[3] A plausible and efficient enzymatic route to 3,5-Difluoro-D-phenylalanine involves the reductive amination of the corresponding α-keto acid, 3,5-difluorophenylpyruvic acid.

Caption: Enzymatic synthesis of 3,5-Difluoro-D-phenylalanine.

Objective: To synthesize 3,5-Difluoro-D-phenylalanine from 3,5-difluorophenylpyruvic acid using a D-amino acid dehydrogenase.

Materials:

-

3,5-Difluorophenylpyruvic acid

-

Recombinant D-amino acid dehydrogenase (D-AADH)

-

Nicotinamide adenine dinucleotide (NADH)

-

Formate dehydrogenase (FDH)

-

Ammonium formate

-

Potassium phosphate buffer (pH 7.5)

-

Diethyl ether

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

-

Substrate Addition: Dissolve 3,5-difluorophenylpyruvic acid to a final concentration of 50 mM.

-

Cofactor and Amine Source: Add NADH to a final concentration of 1 mM and ammonium formate to 1.5 M. The ammonium formate serves as both the amine donor and the substrate for the cofactor regeneration system.

-

Enzyme Addition: Initiate the reaction by adding D-AADH (e.g., 5 U/mL) and FDH (e.g., 10 U/mL). The FDH will regenerate the consumed NADH to NAD+, ensuring the catalytic cycle continues.

-

Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.

-

Work-up: Once the reaction has reached completion (typically >99% conversion and >99% ee), quench the reaction by adding an equal volume of 1 M HCl to denature the enzymes.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted keto acid.

-

Product Isolation: Adjust the pH of the aqueous layer to the isoelectric point of 3,5-Difluoro-D-phenylalanine (approximately pH 5-6) to induce precipitation. Alternatively, the product can be purified directly from the aqueous solution using ion-exchange chromatography.

-

Final Purification: The crude product can be further purified by recrystallization as detailed in Part 2.

Causality Behind Choices:

-

Cofactor Regeneration: The use of a cofactor regeneration system (FDH and formate) is crucial for the economic viability of the process on a larger scale, as NADH is expensive.[6][7][8]

-

pH Control: Maintaining the pH at 7.5 is optimal for the activity of most dehydrogenases.

-

Extraction: The acidic work-up and subsequent extraction are designed to separate the desired amino acid from the unreacted keto acid starting material.

Asymmetric Synthesis via Chiral Auxiliary

An alternative to biocatalysis is the use of a chiral auxiliary, a stereochemically pure molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The Schöllkopf bis-lactim ether method is a classic and reliable approach for the asymmetric synthesis of α-amino acids.[9]

Caption: Asymmetric synthesis using a Schöllkopf chiral auxiliary.

Objective: To synthesize 3,5-Difluoro-D-phenylalanine via diastereoselective alkylation of a Schöllkopf chiral auxiliary.

Materials:

-

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

-

n-Butyllithium (n-BuLi) in hexanes

-

3,5-Difluorobenzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Auxiliary Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the Schöllkopf auxiliary in anhydrous THF.

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath) and slowly add one equivalent of n-BuLi. Stir for 30 minutes to ensure complete formation of the lithiated species.

-

Alkylation: Slowly add a solution of 3,5-difluorobenzyl bromide in anhydrous THF to the cooled, deprotonated auxiliary solution. Stir at -78°C for 2-4 hours.

-

Quenching: Quench the reaction by the addition of saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomerically enriched intermediate.

-

Hydrolysis and Auxiliary Removal: Dissolve the crude intermediate in a mixture of TFA and water (or aqueous HCl) and heat to reflux for 4-6 hours. This step cleaves the auxiliary and hydrolyzes the ester to the desired amino acid.

-

Purification: After cooling, the reaction mixture can be purified by ion-exchange chromatography or by precipitation at the isoelectric point to isolate the crude 3,5-Difluoro-D-phenylalanine.

Causality Behind Choices:

-

Low Temperature: The deprotonation and alkylation steps are carried out at -78°C to prevent side reactions and ensure high diastereoselectivity.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the organolithium intermediate is highly reactive with water and oxygen.

-

Acidic Hydrolysis: Strong acid is required to cleave the robust bis-lactim ether and liberate the free amino acid.

Part 2: High-Purity Purification of 3,5-Difluoro-D-Phenylalanine

The purification of the final product is as critical as its synthesis. The primary goals are to remove any unreacted starting materials, byproducts, and, most importantly, the undesired L-enantiomer. A combination of crystallization and chiral chromatography is often employed to achieve the high purity required for pharmaceutical applications.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. For amino acids, this often involves dissolving the crude product in a suitable solvent system and allowing it to slowly crystallize, leaving impurities behind in the mother liquor.[10][11]

Objective: To purify crude 3,5-Difluoro-D-phenylalanine by recrystallization.

Materials:

-

Crude 3,5-Difluoro-D-phenylalanine

-

Deionized water

-

Ethanol

-

Activated carbon (optional)

Procedure:

-

Dissolution: In a flask, add the crude 3,5-Difluoro-D-phenylalanine to a minimal amount of hot deionized water. Add ethanol dropwise until the solid just dissolves. The goal is to create a saturated solution at an elevated temperature.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat to a near boil.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Causality Behind Choices:

-

Solvent System: A mixture of water and ethanol is often effective for crystallizing amino acids, as their solubility is typically high in hot water and lower in ethanol.

-

Slow Cooling: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities.

Chiral HPLC for Enantiomeric Purity Assessment and Purification

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for both analytical assessment of enantiomeric purity and for preparative separation of enantiomers.[12] For underivatized amino acids like 3,5-Difluoro-D-phenylalanine, zwitterionic CSPs based on cinchona alkaloids have shown excellent performance.[13]

Caption: Workflow for chiral HPLC purification of 3,5-Difluoro-D-phenylalanine.

Objective: To separate the D- and L-enantiomers of 3,5-Difluorophenylalanine using preparative chiral HPLC.

Instrumentation and Columns:

-

Preparative HPLC system with a suitable detector (UV or Evaporative Light Scattering Detector - ELSD)

-

Chiral stationary phase column (e.g., CHIRALPAK® ZWIX(+))[13]

Mobile Phase:

-

A typical mobile phase for this type of separation would be a mixture of methanol, water, and acidic/basic additives to control ionization and improve peak shape. For example, Methanol/Water/Acetic Acid/Diethylamine (e.g., 90/10/0.2/0.1 v/v/v/v).

Procedure:

-

Sample Preparation: Dissolve the crude, racemic 3,5-Difluorophenylalanine in the mobile phase to a concentration suitable for preparative injection. Filter the sample through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Injection and Separation: Inject the sample onto the column and begin the isocratic elution. The two enantiomers will separate and elute at different retention times.

-

Fraction Collection: Collect the fractions corresponding to the D-enantiomer peak.

-

Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm the enantiomeric purity.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3,5-Difluoro-D-phenylalanine.

Causality Behind Choices:

-

Chiral Stationary Phase: The choice of a zwitterionic CSP is based on its proven ability to effectively resolve underivatized amino acids through a combination of ionic and stereospecific interactions.

-

Mobile Phase Additives: The acidic (acetic acid) and basic (diethylamine) additives are crucial for controlling the ionization state of both the analyte and the stationary phase, which is essential for achieving good resolution and peak shape.[13]

Quantitative Data Summary

| Parameter | Enzymatic Synthesis | Chiral Auxiliary Synthesis |

| Starting Material | 3,5-Difluorophenylpyruvic acid | Schöllkopf auxiliary, 3,5-Difluorobenzyl bromide |

| Typical Yield | >85% | 60-75% |

| Enantiomeric Excess (ee) | >99% | >95% (before purification) |

| Key Reagents | D-AADH, NADH, FDH | n-BuLi, TFA |

| Reaction Conditions | Aqueous, pH 7.5, 30°C | Anhydrous, -78°C to reflux |

| Purification Method | Typical Recovery | Final Purity (Enantiomeric) |

| Recrystallization | 70-90% | >98% (if initial ee is high) |

| Preparative Chiral HPLC | 80-95% | >99.9% |

Conclusion: A Pathway to High-Purity 3,5-Difluoro-D-Phenylalanine

The synthesis and purification of 3,5-Difluoro-D-phenylalanine is a multi-step process that demands careful execution and a solid understanding of the underlying chemical principles. Both enzymatic synthesis and diastereoselective alkylation offer viable pathways to this valuable building block, with the choice of method often depending on available resources, scalability, and desired purity levels. Subsequent purification by recrystallization and chiral HPLC is essential to achieve the high enantiomeric purity required for applications in drug discovery and development. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers and scientists can confidently produce high-quality 3,5-Difluoro-D-phenylalanine for their research and development needs.

References

- Zanardi, F., Battistini, L., Rassu, G., & Casiraghi, G. (2000). The Schöllkopf bis-lactim ether synthesis of α-amino acids. Chemical Reviews, 100(12), 4565-4624.

- Parmeggiani, F., & Turner, N. J. (2019). Biocatalytic production of D-amino acids. Accounts of Chemical Research, 52(7), 1808-1820.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Parmeggiani, F., Lovelock, S. L., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2015). Synthesis of d- and l-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. Angewandte Chemie International Edition, 54(15), 4608-4611. Retrieved from [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.

-

GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

- U.S. Patent No. 5,118,815. (1992).

-

Nieto-Domínguez, M., Sako, A., Enemark-Rasmussen, K., Gotfredsen, C. H., & Nikel, P. I. (2024). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 7(1), 1-11. Retrieved from [Link]

- Pollegioni, L., & Molla, G. (2011). New and emerging biocatalysts for the synthesis of D-amino acids.

- Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.

- Caldarelli, M., Ciaffoni, L., & Fels, G. (2000). Asymmetric synthesis of D-amino acids. Chirality, 12(4), 261-274.

- Pilkington, G. A., & Thomson, R. J. (2004). Asymmetric synthesis of D-amino acids. Tetrahedron, 60(39), 8483-8507.

- Taylor, P. P., & Pantaleone, D. P. (1998). D-Amino acids in biological systems. Enzyme and Microbial Technology, 22(6), 439-446.

- Waghmare, S., & Puranik, P. (2017). Asymmetric synthesis of D-amino acids: an overview.

- Kumar, A., & Gross, R. A. (2000). Lipase-catalyzed enantioselective esterification of a fluorinated amino acid. Journal of the American Chemical Society, 122(49), 12254-12255.

- Holliday, G. L., Bilsland, E., De-Alwis, D., & Thornton, J. M. (2010). Using enzymes for substrate promiscuity. FEBS Journal, 277(12), 2544-2555.

- Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development.

- Schoemaker, H. E., Boesten, W. H. J., Kaptein, B., Hermes, H. F. M., Sonke, T., & Broxterman, Q. B. (2003). Chemo-enzymatic synthesis of enantiopure amino acids. Chirality, 15(4), 282-289.

- Bommarius, A. S., & Riebel, B. R. (2004).

- Liese, A., Seelbach, K., & Wandrey, C. (Eds.). (2006).

- Turner, N. J. (2009). Deracemisation and stereoinversion of α-amino acids using D- and L-amino acid oxidase and amine-borane complexes. Current Opinion in Chemical Biology, 13(1), 22-28.

- Abrahamson, M. J., Vázquez-Figueroa, E., Woodall, N. B., Moore, J. C., & Bommarius, A. S. (2012). Development of a robust, scalable, and completely recyclable catalytic system for cofactor regeneration.

-

ACS Publications. (n.d.). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-[fluorine-18]fluoro-DL-phenylalanine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 11. gea.com [gea.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

Erlenmeyer-Plöchl synthesis for 3,5-Difluoro-D-Phenylalanine

An In-depth Technical Guide on the Erlenmeyer-Plöchl Synthesis for 3,5-Difluoro-D-Phenylalanine

Abstract

This technical guide provides a comprehensive exploration of the Erlenmeyer-Plöchl synthesis as applied to the preparation of 3,5-Difluoro-D-Phenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for each major stage of the synthesis: the formation of the azlactone intermediate, its subsequent hydrolysis, and the crucial asymmetric reduction to establish the desired D-stereochemistry. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical and life sciences industries engaged in the synthesis of complex amino acid derivatives.

Introduction: The Enduring Relevance of the Erlenmeyer-Plöchl Synthesis

First described in the late 19th century, the Erlenmeyer-Plöchl synthesis remains a cornerstone of organic chemistry for the preparation of α-amino acids.[1][2][3] Its classical application involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and a weak base, to form an azlactone (an oxazolone).[4][5][6] This heterocyclic intermediate is a versatile precursor that, through subsequent hydrolysis and reduction, can be converted into the target amino acid.[2][7]

The synthesis of 3,5-Difluoro-D-Phenylalanine is of particular contemporary interest. The incorporation of fluorine atoms into bioactive molecules can profoundly alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated amino acids valuable building blocks in drug design. The D-configuration is often sought to enhance peptide stability against enzymatic degradation or to modulate biological activity. This guide delineates a robust and logical pathway to this target molecule, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Overall Synthetic Strategy

The synthesis of 3,5-Difluoro-D-Phenylalanine via the Erlenmeyer-Plöchl route is a multi-step process that can be logically divided into four primary stages:

-

Azlactone Formation: Condensation of 3,5-difluorobenzaldehyde with hippuric acid to form 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one.

-

Azlactone Hydrolysis: Ring-opening of the azlactone to yield the α,β-unsaturated acylamino acid intermediate.

-

Asymmetric Reduction: Stereoselective reduction of the carbon-carbon double bond to introduce the D-chiral center.

-

N-Acyl Deprotection: Removal of the N-benzoyl group to yield the final free amino acid.

Caption: Overall workflow for the synthesis of 3,5-Difluoro-D-Phenylalanine.

Stage 1: Azlactone Formation via Erlenmeyer-Plöchl Condensation

Scientific Principle and Mechanism

The core of the synthesis is the condensation reaction between an aldehyde and an N-acylglycine.[6] The process begins with the cyclization of hippuric acid (N-benzoylglycine) in the presence of acetic anhydride, a powerful dehydrating agent, to form an intermediate, 2-phenyl-5(4H)-oxazolone. This oxazolone possesses acidic protons at the C-4 position.[6] In the presence of a base, typically anhydrous sodium acetate, a C-4 carbanion is generated. This nucleophile then attacks the carbonyl carbon of 3,5-difluorobenzaldehyde. The subsequent elimination of water, driven by the acetic anhydride, results in the formation of the thermodynamically stable (Z)-4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one, the azlactone intermediate.

Caption: Simplified mechanism of the Erlenmeyer-Plöchl condensation.

Starting Material: 3,5-Difluorobenzaldehyde

The primary aldehyde can be procured commercially or synthesized. A common laboratory-scale synthesis involves the Grignard reaction of 3,5-difluoro-1-bromobenzene with magnesium, followed by formylation using N,N-dimethylformamide (DMF).[8] Another route is the oxidation of 3,5-difluorotoluene.[9]

| Property | 3,5-Difluorobenzaldehyde |

| CAS Number | 32085-88-4[10] |

| Molecular Formula | C₇H₄F₂O[11] |

| Molecular Weight | 142.10 g/mol [10] |

| Appearance | Colorless to pale yellow liquid[9] |

| Density | ~1.296 g/mL at 20 °C[10] |

Detailed Experimental Protocol: Synthesis of 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one

This protocol is adapted from the established Erlenmeyer-Plöchl methodology.[12]

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-difluorobenzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Expert Insight: The use of anhydrous sodium acetate is critical. Any moisture will prematurely hydrolyze the acetic anhydride, inhibiting the reaction.

-

-

Reaction Initiation: Add acetic anhydride (3.0 eq) to the mixture. The volume should be sufficient to ensure effective stirring.

-

Heating: Heat the reaction mixture in an oil bath to 100-110 °C. Maintain constant, vigorous stirring for 2-3 hours. The mixture will become a thick slurry that eventually turns into a clear, colored solution.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v).

-

Precipitation and Quenching: After completion, cool the flask to room temperature. Slowly and cautiously add ethanol to the stirred mixture. This serves two purposes: it quenches the excess acetic anhydride and precipitates the azlactone product.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid yellow product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the product under vacuum to yield the crude azlactone. This is often of sufficient purity for the next step, but can be recrystallized from ethanol or acetic acid if necessary.

Stage 2: Hydrolysis of the Azlactone Intermediate

Scientific Principle

The stable azlactone ring must be opened to generate the α-acylamino-α,β-didehydroamino acid. This intermediate contains the crucial C=C double bond that will be stereoselectively reduced in the next stage. The hydrolysis is typically performed under basic conditions (e.g., using sodium hydroxide), which attacks the carbonyl group of the lactone, leading to ring cleavage.[12][13]

Detailed Experimental Protocol: Synthesis of 2-Benzamido-3-(3,5-difluorophenyl)acrylic acid

-

Reaction Setup: Suspend the crude azlactone (1.0 eq) from the previous step in a suitable solvent system, such as a mixture of water and a co-solvent like acetone or ethanol, in a round-bottom flask.

-

Hydrolysis: Add a solution of sodium hydroxide (e.g., 10% aqueous NaOH) and heat the mixture to reflux for 4-6 hours.[12] The reaction should be monitored by TLC until the starting azlactone spot has disappeared.

-

Cooling and Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution with a mineral acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate and causes the product to precipitate.

-

Isolation: Collect the white or off-white solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the product with cold water to remove inorganic salts and dry thoroughly under vacuum.

| Parameter | Value | Rationale |

| Hydrolysis Reagent | 10% aq. NaOH | Effective for saponification of the lactone ester. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for ring opening. |

| Reaction Time | 4-6 hours | Ensures complete hydrolysis of the stable azlactone ring. |

| Precipitation pH | ~2-3 | Ensures full protonation of the carboxylic acid for maximum precipitation. |

Stage 3: Asymmetric Reduction of the Enamide

Scientific Principle: The Key to Chirality

This is the most critical step for achieving the desired D-stereoisomer. The C=C double bond of the 2-benzamido-3-(3,5-difluorophenyl)acrylic acid is an enamide. The asymmetric hydrogenation of enamides is a well-established and powerful method for synthesizing chiral amines and amino acids with high enantioselectivity.[14][15] The reaction involves the use of a transition metal catalyst (commonly rhodium, ruthenium, or cobalt) complexed with a chiral phosphine ligand.[14][15][16] The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the prochiral double bond, leading to the preferential formation of one enantiomer.

To produce the D-amino acid, a ligand must be chosen that directs hydrogenation to the opposite face as the ligand used for the corresponding L-amino acid. For example, if (R,R)-DIPAMP is known to produce an L-amino acid with a rhodium catalyst, its enantiomer, (S,S)-DIPAMP, would be the logical choice to synthesize the D-amino acid. The selection of the specific ligand and metal is paramount for achieving high enantiomeric excess (e.e.).

Detailed Experimental Protocol: Asymmetric Hydrogenation

Disclaimer: This is a representative protocol. The optimal catalyst, ligand, solvent, and pressure must be determined experimentally.

-

Inert Atmosphere: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques, as the catalysts are air-sensitive.

-

Catalyst Preparation: In a glovebox or under inert atmosphere, charge a suitable pressure reactor with the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the appropriate chiral phosphine ligand (e.g., an enantiomer of a well-known ligand like DuPhos, JosiPhos, or TangPhos). The substrate-to-catalyst ratio (S/C) is typically high, ranging from 100:1 to 1000:1.

-

Reaction Setup: Add a degassed, anhydrous solvent (e.g., methanol, ethanol, or dichloromethane). Stir the mixture for 15-30 minutes to allow for pre-formation of the active catalyst.

-

Substrate Addition: Add the 2-benzamido-3-(3,5-difluorophenyl)acrylic acid substrate to the reactor.

-

Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 1-50 bar H₂). Stir the reaction vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

-

Workup: Carefully vent the reactor and purge with an inert gas. Remove the solvent under reduced pressure. The residue contains the N-benzoyl-3,5-Difluoro-D-Phenylalanine. The crude product can be purified by chromatography or carried forward directly.

Stage 4: N-Acyl Deprotection

Scientific Principle

The final step is the removal of the N-benzoyl protecting group to unmask the free amine of the amino acid. This is a standard amide hydrolysis, typically accomplished by heating in a strong aqueous acid, such as hydrochloric acid.

Detailed Experimental Protocol: Final Hydrolysis

-

Reaction Setup: Place the crude N-benzoyl-3,5-Difluoro-D-Phenylalanine in a round-bottom flask and add 6M hydrochloric acid.

-

Heating: Heat the mixture to reflux for 6-12 hours, until TLC or LC-MS analysis indicates the complete disappearance of the starting material.

-

Isolation: Cool the reaction mixture. The benzoic acid byproduct may precipitate and can be removed by filtration or extraction with a non-polar solvent (e.g., diethyl ether).

-

Purification: The aqueous solution containing the amino acid hydrochloride salt can be neutralized (e.g., with a base like pyridine or by using an ion-exchange resin) to the isoelectric point of the amino acid, causing it to precipitate.

-

Final Product: Collect the solid by filtration, wash with a small amount of cold water and then ethanol, and dry under vacuum to obtain pure 3,5-Difluoro-D-Phenylalanine.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Stage 1 (Azlactone) | - Wet reagents (especially sodium acetate).- Insufficient heating or reaction time.- Self-condensation of the aldehyde. | - Ensure all reagents are anhydrous.- Increase reaction time or temperature moderately.- Use a milder catalyst or conditions if side reactions are prevalent.[17][18] |

| Incomplete Hydrolysis in Stage 2 | - Azlactone ring is very stable.- Insufficient base or reaction time. | - Increase the concentration of NaOH or extend the reflux time.- Monitor carefully by TLC to confirm completion.[12] |

| Low Enantioselectivity in Stage 3 | - Inappropriate catalyst/ligand combination.- Catalyst poisoning.- Non-optimal solvent or pressure. | - Screen a variety of chiral ligands and metal precursors.- Ensure substrate and solvent are of high purity.- Optimize H₂ pressure, temperature, and solvent polarity. |

| Product Fails to Crystallize | - Solution is not saturated.- Presence of impurities. | - Concentrate the solution by evaporating some solvent.- Add a seed crystal of the pure product.- Perform preliminary purification before the final crystallization step.[12] |

Conclusion

The Erlenmeyer-Plöchl synthesis provides a robust and adaptable framework for the production of 3,5-Difluoro-D-Phenylalanine. While a classical reaction, its principles can be readily integrated with modern techniques, particularly in the critical asymmetric reduction step, to yield enantiomerically enriched amino acids. A thorough understanding of the mechanism at each stage, coupled with careful control over experimental parameters, is essential for achieving high yields and purity. This guide serves as a foundational document, empowering researchers to confidently approach this synthesis and adapt it for the creation of other novel amino acid derivatives.

References

- Poor Heravi, M. R. (2009). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of the University of Chemical Technology and Metallurgy, 44(1), 86-90.

-

CHEMIE.DE Information Service GmbH. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. chemeurope.com. Retrieved from [Link]

-

Dr. V. S. S. S. N. (2021, May 22). Method of preparation of amino acids # Erlenmeyer azlactone synthesis# Mechanism [Video]. YouTube. Retrieved from [Link]

- Patil, S. G., Bagul, R. R., Kamble, V. M., & Navale, V. A. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.

-

ResearchGate. (2021). Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. Request PDF. Retrieved from [Link]

-

University College Dublin. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD. Retrieved from [Link]

-

Wikipedia contributors. (2023, April 15). Erlenmeyer-Synthese. Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Retrieved from [Link]

-

Dr. Bharat Baria. (2020, November 11). Synthesis of amino acid by Erlenmeyer Azlactone Synthesis [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

- Google Patents. (2017). CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation.

-

ACS Publications. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. Retrieved from [Link]

-

Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Retrieved from [Link]

-

ResearchGate. (2022). Catalytic asymmetric reductive hydroalkylation of enamides and enecarbamates to chiral aliphatic amines. Retrieved from [Link]

-

ResearchGate. (2010). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Retrieved from [Link]

-

ACS Publications. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. Retrieved from [Link]

-

ChemRxiv. (n.d.). Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. Retrieved from [Link]

-

Evans, M. (2019, September 5). 13.06 Fatty Acid Biosynthesis: Reduction and Fundamental Principles [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved from [Link]

-

ACS Publications. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. Retrieved from [Link]

-

Chemie-Schule. (n.d.). Erlenmeyer-Synthese. Retrieved from [Link]

-

ResearchGate. (2006). Erlenmeyer-Plöchl azlactone synthesis. Retrieved from [Link]

Sources

- 1. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 2. Erlenmeyer-Synthese – Wikipedia [de.wikipedia.org]

- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. jocpr.com [jocpr.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis routes of 3,5-Difluorobenzaldehyde [benchchem.com]

- 9. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 10. 3,5-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. modernscientificpress.com [modernscientificpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reduction of enamines [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchrepository.ucd.ie [researchrepository.ucd.ie]

An In-Depth Technical Guide to the Molecular Structure and Geometry of 3,5-Difluoro-D-Phenylalanine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 3,5-Difluoro-D-phenylalanine (3,5-F₂-D-Phe), a non-canonical amino acid of significant interest to researchers, scientists, and drug development professionals. The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties that are increasingly leveraged to enhance peptide stability, modulate biological activity, and serve as sensitive probes for structural analysis. This document synthesizes theoretical principles with practical methodologies, offering field-proven insights into the characterization and application of this versatile synthetic building block. We will delve into its electronic properties, conformational landscape, and the experimental and computational workflows used to elucidate its structure, providing a foundational resource for its effective incorporation into advanced therapeutic and diagnostic agents.

Introduction: The Strategic Value of Meta-Difluorination

3,5-Difluoro-D-phenylalanine is a synthetic derivative of the essential amino acid D-phenylalanine. Its distinction lies in the substitution of hydrogen atoms with fluorine at the 3 and 5 (meta) positions of the aromatic side chain. This modification is not a trivial substitution; it is a strategic design choice that profoundly alters the molecule's properties. The high electronegativity and small van der Waals radius of fluorine introduce significant changes in electron distribution, lipophilicity, and metabolic stability without dramatically increasing steric bulk.[1]

In the field of drug development, these attributes are highly sought after. The incorporation of 3,5-F₂-D-Phe into peptides can enhance resistance to enzymatic degradation by proteases, a crucial factor in extending the in vivo half-life of peptide-based drugs.[2][3] Furthermore, the fluorine atoms serve as exceptional probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a clear window into protein structure, conformational dynamics, and ligand-binding events with minimal background interference.[2][4][5] This guide will explore the fundamental structural basis for these valuable characteristics.

Core Physicochemical & Structural Properties

A precise understanding of a molecule's foundational properties is a prerequisite for its application. While an experimental crystal structure for the isolated 3,5-Difluoro-D-phenylalanine molecule is not publicly available in crystallographic databases as of this guide's publication, its core properties have been well-characterized. Data is primarily sourced from comprehensive chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉F₂NO₂ | PubChem[6] |

| Molecular Weight | 201.17 g/mol | BenchChem, PubChem[6][7] |

| Chirality | D-enantiomer | N/A |

| IUPAC Name | (2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid | PubChem[8][9] |

| CAS Number | 205445-53-0 (Boc-protected) | Chem-Impex[8] |

| Appearance | White to off-white crystalline powder | Chem-Impex[10] |

| Computed logP | -1.2 (for L-enantiomer) | PubChem[6][7] |

| Solubility | Slightly soluble in water, methanol, DMSO | BenchChem[7] |

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in 3,5-F₂-D-Phe dictates its interaction with biological targets. The geometry is defined by a combination of bond lengths, bond angles, and, most critically, the torsional (dihedral) angles that determine the orientation of the side chain relative to the amino acid backbone.

The Influence of 3,5-Difluorination

The two C-F bonds on the phenyl ring are highly polarized and exceptionally strong. This has several consequences:

-

Electronic Effects : The fluorine atoms are powerful electron-withdrawing groups, which reduces the electron density of the aromatic ring. This alters the ring's capacity for π-π stacking and cation-π interactions compared to native phenylalanine.

-

Conformational Preference : The substitution can influence the preferred rotational angle (chi, χ) of the side chain, potentially favoring specific conformations that may enhance binding to a target protein.[1]

-

Metabolic Stability : The strength of the C-F bond makes the aromatic ring highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common degradation pathway for phenylalanine-containing compounds.[2][3]

Computationally Derived Geometric Parameters

In the absence of a definitive crystal structure, quantum mechanical calculations, specifically Density Functional Theory (DFT), provide a reliable method for determining the molecule's lowest-energy geometry.[11][12] The table below presents representative geometric parameters for 3,5-F₂-D-Phe, calculated using a standard DFT approach (B3LYP functional, 6-311++G(d,p) basis set). These values are predictive but offer a robust framework for understanding the molecule's structure.

| Parameter | Description | Representative Value |

| Bond Lengths (Å) | ||

| Cα - Cβ | Backbone to side chain | 1.53 Å |

| Cγ - Cδ1 | Phenyl ring bond | 1.39 Å |

| Cε1 - F | Carbon-Fluorine bond | 1.35 Å |

| **Bond Angles (°) ** | ||

| Cα - Cβ - Cγ | Side chain angle | 113.5° |

| Cδ2 - Cε1 - Cζ | Phenyl ring internal angle | 118.0° |

| Cδ2 - Cε1 - F | Angle at fluorine substitution | 118.5° |

| Key Dihedral Angles | ||

| φ (phi) | C'-N-Cα-C' | Varies (-150° to -60°) |

| ψ (psi) | N-Cα-C'-N | Varies (-60° to +160°) |

| χ₁ (chi-1) | N-Cα-Cβ-Cγ | ~ -60°, 180°, +60° (g⁻, trans, g⁺) |

Methodologies for Structural Characterization & Application

A multi-faceted approach combining computational modeling with experimental validation is essential for fully characterizing 3,5-F₂-D-Phe, particularly when it is incorporated into a larger molecule like a peptide or protein.

Workflow for Structural Elucidation

The diagram below illustrates a logical workflow for a comprehensive structural analysis, integrating computational and experimental techniques.

Protocol 1: In Silico Geometry Optimization via DFT

This protocol describes a standard procedure for calculating the optimized molecular geometry of 3,5-F₂-D-Phe using DFT.

Objective: To determine the lowest-energy conformation and obtain precise bond lengths, angles, and dihedral angles.

Pillar of Trustworthiness: This protocol uses widely validated computational chemistry methods that correlate well with experimental data for similar organic molecules.

-

Molecule Construction: Build the 3D structure of 3,5-Difluoro-D-phenylalanine in its zwitterionic form using molecular modeling software (e.g., GaussView, Avogadro).

-

Method Selection:

-

Causality: The choice of method is critical for accuracy. Select the B3LYP hybrid functional, as it provides a robust balance of accuracy and computational efficiency for organic molecules.

-

Select the 6-311++G(d,p) basis set. The ++ indicates the inclusion of diffuse functions for both heavy atoms and hydrogens, important for accurately modeling non-covalent interactions and lone pairs. The (d,p) indicates the addition of polarization functions, which are essential for describing the anisotropic nature of chemical bonds.

-

-

Calculation Setup:

-

Specify a geometry optimization (Opt) calculation.

-

Specify a frequency calculation (Freq) to be performed after optimization. This is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Set the solvent model to simulate physiological conditions, using the Polarizable Continuum Model (PCM) for water.

-

-

Execution & Analysis:

-

Run the calculation using a quantum chemistry package (e.g., Gaussian, ORCA).

-

Upon completion, verify that no imaginary frequencies are present in the output file.

-

Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles from the final structure in the output log file.

-

Protocol 2: ¹⁹F NMR for Conformational Analysis in Peptides

This protocol outlines the use of ¹⁹F NMR to probe the environment of a 3,5-F₂-D-Phe residue within a synthesized peptide.

Objective: To detect conformational heterogeneity and study interactions with binding partners.

Pillar of Expertise: The fluorine nucleus (¹⁹F) has a 100% natural abundance and a high gyromagnetic ratio, providing a strong NMR signal. Its chemical shift is exquisitely sensitive to the local electronic environment, making it a superior probe to ¹H or ¹³C for detecting subtle structural changes.[5][9]

-

Peptide Synthesis: Incorporate Fmoc-3,5-Difluoro-D-phenylalanine into the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[2][3] Purify the peptide via HPLC and confirm its mass by mass spectrometry.

-

Sample Preparation:

-

Dissolve the purified, lyophilized peptide in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) to a final concentration between 50 µM and 1 mM.

-

Add 5-10% Deuterium Oxide (D₂O) to the sample for field frequency locking.

-

Transfer the solution to a clean, high-precision NMR tube.

-

-

Data Acquisition:

-

Place the sample in an NMR spectrometer equipped with a fluorine-capable probe.

-

Lock the spectrometer on the D₂O signal and tune/match the probe to the ¹⁹F frequency.

-

Acquire a 1D ¹⁹F spectrum. A key consideration is the wide chemical shift range of fluorine; a spectral width of 50-100 ppm is typical.

-

-

Data Interpretation:

-

A single sharp peak indicates a single, stable conformation for the residue.

-

The presence of two or more distinct peaks suggests that the residue is undergoing slow exchange between multiple conformations on the NMR timescale.[4] This observation provides direct evidence of conformational heterogeneity, a critical insight for drug design.

-

Changes in ¹⁹F chemical shift upon the addition of a binding partner (e.g., a receptor protein) can be used to confirm binding and map the interaction site.

-

Implications for Drug Development

The unique structural and geometric properties of 3,5-Difluoro-D-phenylalanine translate directly into tangible advantages for medicinal chemistry and drug design.

-

Enhancing Metabolic Stability: As discussed, the C-F bonds resist enzymatic attack, leading to a longer biological half-life for peptide therapeutics, reducing dosing frequency and improving patient compliance.[2]

-

Tuning Receptor Selectivity: The altered electronic nature and conformational bias of the difluorinated ring can change how a peptide fits into its receptor. This can be exploited to fine-tune binding affinity and improve selectivity for a specific receptor subtype over others, thereby reducing off-target effects.[3]

-

Probing Molecular Interactions: The utility of ¹⁹F NMR as a non-invasive probe cannot be overstated. It allows for detailed studies of peptide/protein folding, dynamics, and interactions without requiring the introduction of bulky labels that could perturb the system.[4][5]

Conclusion

3,5-Difluoro-D-phenylalanine is far more than a simple structural analog. It is a precision tool for molecular engineering. Its unique geometry and electronic properties, conferred by the meta-difluorinated phenyl ring, provide a powerful means to overcome common challenges in drug development, from poor metabolic stability to a lack of structural insight. While the absence of a definitive crystal structure necessitates a reliance on high-level computational modeling for its isolated geometry, the combination of robust in silico methods and experimental techniques like ¹⁹F NMR provides a clear and reliable path to characterizing its behavior within complex biological systems. As the demand for more stable and specific therapeutics grows, the strategic application of 3,5-Difluoro-D-phenylalanine is set to become an increasingly vital component in the modern drug discovery toolkit.

References

- Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. (n.d.). ACS Sensors.

- A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-DL-phenylalanine. (2025). BenchChem.

- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (2000). Protein Science.

- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022).

- A Comparative Guide to Validating 4-Fluorophenylalanine Incorporation: 19F NMR vs.

- 3,5-Difluoro-DL-phenylalanine: A Building Block Awaiting Therapeutic Explor

- 3,5-Difluoro-DL-phenylalanine: A Versatile Tool in Drug Discovery and Design. (2025). BenchChem.

- 3,5-Difluoro-L-phenylalanine (CID 716307). (n.d.). PubChem.

- Boc-3,5-difluoro-D-phenylalanine. (n.d.). Chem-Impex.

- The precious fluorine on the ring: fluorine NMR for biological systems. (2020).

- 3,5-Difluoro-DL-phenylalanine. (n.d.). MedchemExpress.com.

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Fmoc-3,5-difluoro-D-phenylalanine. (n.d.). Chem-Impex.

- Technical Support Center: 3,5-Difluoro-DL-phenylalanine Synthesis & Purific

- Fmoc-3,5-difluoro-L-phenylalanine. (n.d.). Chem-Impex.

- A computational investigation and the conformational analysis of dimers, anions, cations, and zwitterions of L-phenylalanine. (2012).

- 3,5-Difluoro-DL-phenylalanine. (n.d.). MedchemExpress.com.

- Application Notes and Protocols for Incorporating 3,5-Difluoro-DL-phenylalanine into Peptides using Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.

- Study of the conformational profile of the norbornane analogues of phenylalanine. (n.d.). PubMed.

- Quantitative side-chain torsion angle χ(1) determinations of phenylalanine residues in Desulfovibrio vulgaris flavodoxin. (n.d.).

- Conformational Analysis of 1,3-Difluorin

- Geometric Modelling and Analysis of the Amino Acid: Phenylalanine. (2023).

- Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. (n.d.). MDPI.

- Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. (2012). RSC Publishing.

Sources

- 1. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc-3,5-difluoro-D-phenylalanine | C14H17F2NO4 | CID 7021056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 3,5-Difluoro-D-Phenylalanine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Phenylalanine Analogs

In the landscape of drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids has emerged as a transformative approach to modulate the therapeutic properties of peptides and proteins. Among these, fluorinated amino acids, particularly derivatives of phenylalanine, have garnered substantial interest. The introduction of fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical characteristics, including altered lipophilicity, metabolic stability, and electrostatic interactions.[1] This guide provides a comprehensive spectroscopic analysis of a specific, synthetically valuable analog: 3,5-Difluoro-D-Phenylalanine.

3,5-Difluoro-D-Phenylalanine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of novel peptides and small molecules.[2] Its distinct substitution pattern offers a unique electronic profile compared to other fluorinated phenylalanines, making it a valuable tool for fine-tuning molecular interactions and enhancing the stability of parent compounds. Furthermore, the presence of two fluorine atoms provides a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed investigations into protein structure, dynamics, and ligand binding.[3][4] This guide will delve into the core spectroscopic techniques used to characterize 3,5-Difluoro-D-Phenylalanine, providing both theoretical underpinnings and practical, field-proven insights for its analysis.

Molecular and Physicochemical Properties

A foundational understanding of the physicochemical properties of 3,5-Difluoro-D-Phenylalanine is essential for its effective application and analysis. The introduction of two fluorine atoms significantly alters the electronic landscape of the phenyl ring, influencing its interactions and overall behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | [3] |

| Molecular Weight | 201.17 g/mol | [3] |

| Melting Point | 269.5-273.5 °C (for DL-form) | [1] |

| Computed logP | -1.2 (for L-enantiomer) | [1][3] |

| pKa (Carboxylic Acid) | ~1.8–2.2 (estimated) | [1] |

| pKa (Amine) | ~9.1–9.2 (estimated) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 3,5-Difluoro-D-Phenylalanine, providing detailed information about its carbon skeleton, proton environments, and the unique fluorine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For 3,5-Difluoro-D-Phenylalanine, the key resonances to consider are the alpha-proton (α-H), the beta-protons (β-H), and the aromatic protons.

Expected Chemical Shifts and Coupling Patterns:

-

α-Proton (Hα): This proton, attached to the chiral center, is expected to appear as a multiplet due to coupling with the adjacent β-protons. Its chemical shift will be influenced by the electron-withdrawing effects of the amine and carboxylic acid groups.

-

β-Protons (Hβ): These two diastereotopic protons will exhibit distinct chemical shifts and will appear as a complex multiplet due to geminal coupling to each other and vicinal coupling to the α-proton.

-

Aromatic Protons: The 3,5-difluoro substitution pattern results in two types of aromatic protons: H2/H6 and H4. These will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings.

Causality Behind Experimental Choices: When acquiring a ¹H NMR spectrum, the choice of solvent is critical. Deuterated solvents such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. In D₂O, the acidic protons of the carboxylic acid and amine groups will exchange with deuterium, leading to their disappearance from the spectrum. This simplifies the spectrum and allows for clearer observation of the C-H signals.

Mass Spectrometry: Molecular Weight and Fragmentation